2-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine
Overview
Description
Scientific Research Applications
Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines
Compounds structurally related to "2-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine" are utilized in green, solvent-free synthesis processes. For instance, the synthesis of Pyrano[2,3-c]pyrazoles involves ethyl acetoacetate, hydrazine hydrate, aldehydes, ketones, and malononitrile in the absence of solvent. These compounds, due to their pyrazole core, have potential applications in materials science, as functional dyes, and in pharmacological research due to their structural similarity to bioactive molecules (Al-Matar et al., 2010).
Antimicrobial Agents
Novel derivatives, such as 1,2-bis((3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene) hydrazines and 2-(5-(3-(1,2,3-triazol-4-yl)pyrazol-4-yl) pyrazol-1-yl)thiazoles, have been synthesized using simple procedures. These compounds exhibit antimicrobial activities against tested microorganisms, indicating their potential use in the development of new antimicrobial drugs (Abdel-Wahab et al., 2017).
Anti-Diabetic Activity
Pyrazole-based heterocycles attached to sugar moieties have been synthesized and shown to exhibit moderate anti-diabetic activity. Such compounds represent a new molecular framework for the development of anti-diabetic medications, demonstrating the versatility of pyrazole derivatives in medicinal chemistry (Vaddiraju et al., 2022).
Novel Fused Pyrazole Derivatives
Furo[2,3‐c]pyrazoles and pyrano[2,3‐c]pyrazoles are synthesized from related bromomethyl pyrazolinones, showcasing the role of these compounds in the creation of novel heterocyclic compounds. Such derivatives have potential applications in the development of new materials and as intermediates in organic synthesis (Abdelhamid & Riad, 1987).
Mechanism of Action
Target of Action
The targets of a compound depend on its structure and properties. For example, bromomethyl groups are often involved in electrophilic aromatic substitution reactions, which could suggest that this compound might interact with aromatic residues in proteins or nucleic acids .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if the compound targets a protein, it might inhibit or enhance the protein’s activity. The bromomethyl group could potentially undergo a reaction with a nucleophilic group in the target molecule .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict which biochemical pathways might be affected. Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions, which are widely used in organic chemistry for carbon-carbon bond formation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its bioavailability. These properties are influenced by factors such as the compound’s size, polarity, and stability. For example, bromomethyl groups can increase a compound’s reactivity, which might affect its metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, the reactivity of bromomethyl groups can be influenced by the surrounding chemical environment .
Properties
IUPAC Name |
2-[4-(bromomethyl)-1-methylpyrazol-3-yl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-14-6-7(4-10)9(13-14)8-5-11-2-3-12-8/h2-3,5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYNJXBRCBFPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NC=CN=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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